4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
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Overview
Description
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . It is characterized by the presence of a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common synthetic route includes the nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, followed by trifluoromethylation using a suitable trifluoromethylating agent . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but with different substitution pattern on the benzene ring.
4-Methyl-2-nitro-1-(trifluoromethyl)benzene: Contains a methyl group instead of a methoxy group.
2-Nitro-1,4-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.
Properties
IUPAC Name |
4-methoxy-2-nitro-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOIUQMLFCNNAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631395 |
Source
|
Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-37-6 |
Source
|
Record name | 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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